molecular formula C14H20ClIN2 B8092773 5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B8092773
M. Wt: 378.68 g/mol
InChI Key: ORPXTAIWJBKWMV-UHFFFAOYSA-N
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Description

5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound characterized by its unique structure, which includes an iodine atom, a piperidine ring, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the condensation of a suitable amine with an aldehyde or ketone to form the tetrahydroisoquinoline ring. Subsequent iodination and introduction of the piperidine moiety are achieved through selective halogenation and nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted tetrahydroisoquinolines.

  • Addition: Formation of adducts or cyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of various heterocyclic compounds. Its iodine atom makes it a valuable reagent for cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are widely used in organic synthesis.

Biology: In biological research, 5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its structural complexity and biological activity make it a valuable target for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties may also be exploited in the development of new chemical processes and technologies.

Mechanism of Action

The mechanism by which 5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Isoquinoline derivatives: These compounds share the isoquinoline core but may differ in the presence of substituents or functional groups.

  • Piperidine derivatives: These compounds contain the piperidine ring and may have various substituents.

  • Iodo-substituted compounds: Other compounds with iodine atoms in different positions or on different heterocycles.

Uniqueness: 5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-iodo-2-piperidin-3-yl-3,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2.ClH/c15-14-5-1-3-11-10-17(8-6-13(11)14)12-4-2-7-16-9-12;/h1,3,5,12,16H,2,4,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPXTAIWJBKWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC3=C(C2)C=CC=C3I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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